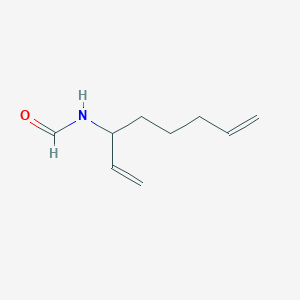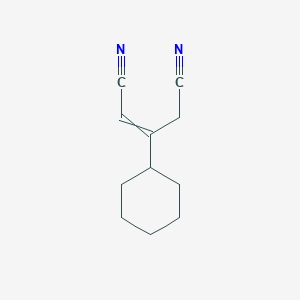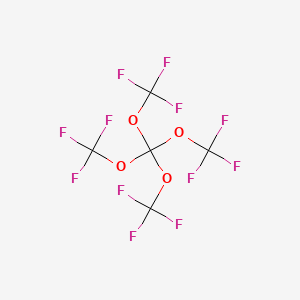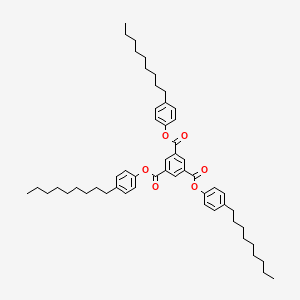![molecular formula C17H18N4O3 B14351807 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde CAS No. 94711-36-1](/img/structure/B14351807.png)
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde typically involves a diazotization reaction followed by coupling with a suitable aromatic compound. The process begins with the diazotization of 4-(diethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-nitrobenzaldehyde under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reagents. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.
Major Products Formed
Oxidation: Nitro and aldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, and alkylated products.
Scientific Research Applications
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and marker.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and can affect cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but with a dimethylamino group instead of a diethylamino group.
4-(Diethylamino)azobenzene: Lacks the nitro group and aldehyde functionality.
4-(Diethylamino)phenylazo-2-nitrobenzene: Similar but with different substitution patterns on the aromatic rings.
Uniqueness
4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of both the diethylamino and nitro groups, along with the aldehyde functionality, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
94711-36-1 |
|---|---|
Molecular Formula |
C17H18N4O3 |
Molecular Weight |
326.35 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]diazenyl]-3-nitrobenzaldehyde |
InChI |
InChI=1S/C17H18N4O3/c1-3-20(4-2)15-8-6-14(7-9-15)18-19-16-10-5-13(12-22)11-17(16)21(23)24/h5-12H,3-4H2,1-2H3 |
InChI Key |
ZXAPOJSFMROLFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



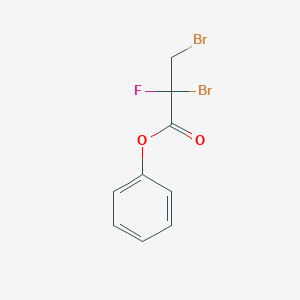
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)

